molecular formula C25H24N2O4 B11628942 5-(4-methoxyphenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole

5-(4-methoxyphenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole

Cat. No.: B11628942
M. Wt: 416.5 g/mol
InChI Key: ZIRJYOHFMAKBJX-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole typically involves multi-step reactions. One common method includes the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2,3,4-trimethoxybenzaldehyde under acidic conditions to yield the desired imidazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one
  • 5-(4-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of methoxy and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C25H24N2O4/c1-28-18-12-10-17(11-13-18)22-21(16-8-6-5-7-9-16)26-25(27-22)19-14-15-20(29-2)24(31-4)23(19)30-3/h5-15H,1-4H3,(H,26,27)

InChI Key

ZIRJYOHFMAKBJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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